2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a fluorophenyl group at the 2-position and a carboxylic acid group at the 6-position further distinguishes this compound. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and subsequent functionalization. This process can be catalyzed by various reagents, including iodine, which facilitates the condensation and cyclization steps . Another approach involves multicomponent reactions, oxidative coupling, and tandem reactions, which offer efficient and versatile pathways for the synthesis of this compound . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to modulate specific biological targets.
Industry: The compound is utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to different electronic properties and reactivity.
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid: The presence of a methyl group instead of fluorine alters its hydrophobicity and potential interactions with biological targets
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDOXBWVQISOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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